molecular formula C14H12N2O3 B586239 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N CAS No. 1391053-26-1

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N

Cat. No. B586239
CAS RN: 1391053-26-1
M. Wt: 259.239
InChI Key: AGXRTZITFWDMAD-SXVCCXSBSA-N
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Description

“N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” is a 15N-labeled and 13C-labeled compound . It is a stable isotope-labeled compound, which means it has non-radioactive isotopes incorporated into its structure . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves the incorporation of stable heavy isotopes of carbon and nitrogen . These isotopes are often used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of “this compound” is C1213C2H12N15NO3 . The molecular weight is 259.24 .


Chemical Reactions Analysis

As a stable isotope-labeled compound, “this compound” is used in various chemical reactions, particularly as a tracer . The deuteration of such compounds can affect their pharmacokinetic and metabolic profiles .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 259.24 and a molecular formula of C1213C2H12N15NO3 . More detailed physical and chemical properties are not available in the current resources.

Future Directions

The use of stable isotope-labeled compounds like “N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” is a growing field, particularly in drug development . The ability to trace these compounds can provide valuable information about their behavior in biological systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the reaction of 4-(2-pyridinyl)benzoyl chloride with glycine-13C2,15N in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(2-pyridinyl)benzoyl chloride", "glycine-13C2,15N", "base (e.g. triethylamine)" ], "Reaction": [ "Add glycine-13C2,15N to a stirred solution of 4-(2-pyridinyl)benzoyl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Monitor the progress of the reaction using TLC", "Once the reaction is complete, evaporate the solvent under reduced pressure", "Purify the crude product using column chromatography", "Confirm the identity of the product using NMR and mass spectrometry" ] }

CAS RN

1391053-26-1

Molecular Formula

C14H12N2O3

Molecular Weight

259.239

IUPAC Name

2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1

InChI Key

AGXRTZITFWDMAD-SXVCCXSBSA-N

SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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